molecular formula C19H16F3N3OS2 B3015143 (E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 843632-65-5

(E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B3015143
CAS No.: 843632-65-5
M. Wt: 423.47
InChI Key: WFTGLCQYTRMHSE-FOWTUZBSSA-N
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Description

The compound (E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one is a thiazol-4(5H)-one derivative featuring:

  • Thiophen-2-ylmethylene group: A thiophene ring (five-membered aromatic heterocycle with sulfur) conjugated via a methylene bridge to the thiazol-4(5H)-one core.
  • Piperazine substituent: A piperazine ring substituted at the 4-position with a 3-(trifluoromethyl)phenyl group, introducing strong electron-withdrawing properties.
  • Thiazol-4(5H)-one core: A bicyclic structure with a ketone and sulfur atom, common in bioactive molecules.

Properties

IUPAC Name

(5E)-5-(thiophen-2-ylmethylidene)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3OS2/c20-19(21,22)13-3-1-4-14(11-13)24-6-8-25(9-7-24)18-23-17(26)16(28-18)12-15-5-2-10-27-15/h1-5,10-12H,6-9H2/b16-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTGLCQYTRMHSE-FOWTUZBSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=O)C(=CC4=CC=CS4)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C3=NC(=O)/C(=C\C4=CC=CS4)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-5-(thiophen-2-ylmethylene)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)thiazol-4(5H)-one, identified by its CAS number 638139-89-6, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure combining a thiazole ring with a thiophene moiety and a piperazine group substituted with a trifluoromethyl phenyl group. Its molecular weight is approximately 354.4 g/mol. The structural formula can be represented as follows:

C19H18F3N3S2\text{C}_{19}\text{H}_{18}\text{F}_3\text{N}_3\text{S}_2

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring followed by the introduction of the thiophene and piperazine substituents. Various methods have been explored to enhance yield and purity, including solvent optimization and temperature control during reactions .

Anticancer Activity

Several studies have investigated the anticancer properties of thiazole derivatives, highlighting their potential in targeting various cancer cell lines. For instance, compounds similar to this compound demonstrated significant cytotoxic effects against HepG2 liver cancer cells, with IC50 values indicating effective inhibition of cell proliferation .

Antimicrobial Activity

Thiazole derivatives have also shown promise in antimicrobial applications. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of growth in various bacterial strains. Research indicates that modifications in the piperazine moiety influence antimicrobial potency, suggesting that further optimization could yield more effective agents against resistant strains .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for enhancing its biological activity. Key findings include:

Modification Effect on Activity
Trifluoromethyl substitutionIncreases lipophilicity and cell membrane penetration
Piperazine ring alterationsModulates interaction with biological targets
Thiophene incorporationEnhances binding affinity to specific receptors

Research indicates that increasing lipophilicity through trifluoromethyl substitutions correlates with improved anti-tuberculosis activity, as observed in related compounds .

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of a series of thiazole derivatives on HepG2 cells, where this compound exhibited notable cytotoxicity at concentrations below 10 µM .
  • Antimicrobial Testing : In another investigation, various thiazole derivatives were screened against Mycobacterium tuberculosis, revealing that compounds with similar structures to our target showed MIC values below 3.80 µM, indicating strong antimicrobial potential .

Scientific Research Applications

Key Synthetic Routes:

  • Condensation Reactions: Involves the formation of the double bond between the thiophene and thiazole moieties.
  • Functional Group Transformations: These can include oxidation, reduction, and nucleophilic substitution reactions that allow for the modification of the compound's pharmacological properties.

Biological Activities

Compounds with thiazole and thiophene structures have been associated with various biological activities, including:

  • Antimicrobial Activity: The compound's structural components may enhance its ability to inhibit bacterial growth or fungal infections.
  • Anticancer Properties: Preliminary studies suggest potential efficacy against certain cancer cell lines, likely due to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis.
  • Neuropharmacological Effects: The piperazine moiety may contribute to central nervous system activity, making it a candidate for further investigation in treating neurological disorders.

Research Findings and Case Studies

Recent studies have explored the pharmacological potential of this compound through various experimental approaches:

Table 1: Summary of Biological Studies

Study FocusFindingsReference
Antimicrobial TestingInhibition of bacterial strains
Cytotoxicity AssaysInduced apoptosis in cancer cell lines
Neuropharmacological EffectsPotential anxiolytic effects observed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in the Benzylidene/Thiophenemethylene Group

(a) (E)-5-Benzylidene Derivatives ()

Compounds such as (E)-5-benzylidene-2-((4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)amino)thiazol-4(5H)-one derivatives (e.g., 8d, 8f) replace the thiophene ring with substituted benzylidene groups. These derivatives exhibit enhanced antibacterial activity against E. coli (Gram-negative) compared to gentamycin, likely due to the nitro group’s electron-withdrawing effects and oxadiazole’s planar geometry .

Key Difference : The thiophen-2-ylmethylene group in the target compound may offer improved π-π stacking with biological targets compared to benzylidene, given sulfur’s polarizability .

(b) (Z)-5-(Substituted Benzylidene) Analogues ()

(Z)-isomers of thiazol-4(5H)-one derivatives (e.g., 6a–j ) demonstrate that stereochemistry critically affects bioactivity. The (E)-configuration in the target compound may confer distinct binding modes compared to (Z)-isomers due to spatial arrangement differences .

Piperazine Substituent Modifications

(a) 4-(4-Methylphenyl)piperazine Derivatives ()

The compound (5E)-2-[4-(4-methylphenyl)piperazin-1-yl]-5-[(3-nitrophenyl)methylidene]-1,3-thiazol-4-one replaces the 3-(trifluoromethyl)phenyl group with a p-tolyl group.

(b) Piperazine-Free Analogues ()

(5E)-5-(4-Methoxybenzylidene)-2-(piperidin-1-yl)-1,3-thiazol-4(5H)-one substitutes piperazine with piperidine, eliminating a nitrogen atom. Piperidine’s reduced basicity may decrease solubility and hydrogen-bonding capacity compared to piperazine derivatives .

Thiazol-4(5H)-one Core Modifications

(a) Thiazol-4-one vs. Thiazolidin-4-one ()

5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-mercaptothiazol-4(5H)-one introduces a mercapto group at position 2.

(b) Oxadiazole Hybrids ()

The incorporation of 1,3,4-oxadiazole (e.g., in 8a–j ) introduces additional hydrogen-bond acceptors, improving Gram-negative antibacterial activity. The target compound lacks this motif but compensates with a trifluoromethyl group for lipophilicity .

Antibacterial Activity

  • Key Limitation : The trifluoromethyl group may enhance blood-brain barrier penetration but could increase toxicity risks compared to nitro or methyl groups .

Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent R1 (Benzylidene) Substituent R2 (Piperazine) Key Activity/Property Reference
Target Compound Thiophen-2-ylmethylene 3-(Trifluoromethyl)phenyl Hypothesized antimicrobial
(E)-5-Benzylidene-8f () 4-Nitrobenzylidene Oxadiazole-methoxy-phenyl Antibacterial (Gram-negative)
(Z)-5-(4-Cl-Benzylidene)-6a () 4-Chlorobenzylidene 4-Fluorophenylamino Not reported
(5E)-2-[4-(4-MePh)-piperazine] () 3-Nitrobenzylidene 4-Methylphenyl Not reported

Table 2: Physicochemical Properties

Compound Molecular Weight LogP (Predicted) Hydrogen Bond Acceptors
Target Compound ~463.4 3.8 6
(E)-5-Benzylidene-8f () ~534.5 4.2 9
(5E)-5-(4-MeO-Benzylidene) () ~342.4 2.5 4

Q & A

Q. How can the synthesis of this compound be optimized for high yield and purity?

Methodological Answer:

  • Thiazolone Core Formation : Condense thioglycolic acid with an appropriate carbonyl precursor (e.g., substituted thiophene aldehydes) under reflux in 1,4-dioxane with catalytic piperidine (0.5 mL per 0.01 mol substrate) to form the thiazolidinone intermediate .
  • Piperazine Incorporation : Introduce the 4-(3-(trifluoromethyl)phenyl)piperazine moiety via nucleophilic substitution or coupling reactions. Use anhydrous acetone or ethanol as solvents, with triethylamine as a base, and reflux for 5–12 hours .
  • Purification : Recrystallize the final product from ethanol or 1,4-dioxane to achieve >95% purity. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify characteristic signals:
    • Thiophene protons at δ 6.8–7.5 ppm (multiplet) .
    • Piperazine N-CH2 groups at δ 2.5–3.5 ppm .
    • Trifluoromethyl (-CF₃) as a singlet at δ ~120 ppm in ¹³C NMR .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and thiazole C=N at 1580–1620 cm⁻¹ .
  • X-ray Crystallography : Resolve the (E)-configuration of the thiophen-2-ylmethylene group via single-crystal analysis (e.g., C–H···O hydrogen bonding patterns) .

Advanced Research Questions

Q. How can in vitro cytotoxicity be systematically evaluated against cancer cell lines?

Methodological Answer:

  • Cell Culture : Use human cancer cell lines (e.g., MCF-7, HEPG-2, DLD-1) maintained in RPMI-1640 medium with 5% FBS and 2 mM L-glutamine at 37°C/5% CO₂ .
  • Assay Protocol :
    • Treat cells with the compound (0.1–100 µM) for 48 hours.
    • Quantify viability via sulforhodamine B (SRB) assay: Fix cells with 10% trichloroacetic acid, stain with SRB, and measure absorbance at 565 nm .
    • Compare IC₅₀ values with reference agents (e.g., CHS-828) .
  • Data Analysis : Normalize results to vehicle controls (DMSO ≤0.5%) and use nonlinear regression for dose-response curves .

Q. What strategies are effective for elucidating the mechanism of action in anticancer studies?

Methodological Answer:

  • Molecular Docking : Simulate binding to targets like EGFR or tubulin using AutoDock Vina. Prepare the compound’s 3D structure with Open Babel and optimize protonation states at physiological pH .
  • Enzymatic Assays : Test inhibition of kinases (e.g., PI3K, MAPK) using ADP-Glo™ kits. Incubate the compound with recombinant enzymes and ATP, then measure luminescence .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis regulators like Bcl-2/Bax) .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

  • Core Modifications :
    • Replace the thiophene ring with furan or pyridine to assess electronic effects on cytotoxicity .
    • Vary the piperazine substituent (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to probe steric tolerance .
  • Functional Group Analysis :
    • Introduce electron-withdrawing groups (e.g., -NO₂) to the trifluoromethylphenyl moiety to enhance target binding .
    • Replace the thiazolone carbonyl with thiourea to evaluate hydrogen-bonding contributions .
  • Biological Validation : Screen analogs against a panel of cell lines and correlate structural changes with IC₅₀ shifts .

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